1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one
Description
Properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAUJCIDJPNGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537447-67-8 | |
| Record name | 1-(5-bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 1-(2-methylphenyl)-2,2,2-trifluoroethan-1-one
- A common approach starts with 1-(2-methylphenyl)-2,2,2-trifluoroethan-1-one as the precursor.
- Bromination at the 5-position (para to methyl, meta to trifluoroacetyl) is achieved using N-bromosuccinimide (NBS) as the brominating agent.
- The reaction is typically conducted in an inert solvent such as dichloromethane (DCM) at low temperatures (0–10°C) to control regioselectivity and minimize side reactions.
- Radical initiators like benzoyl peroxide or light may be used to promote the bromination via a radical mechanism.
- After completion, the product is isolated by aqueous workup and purified by recrystallization or chromatography.
Reaction conditions summary:
| Parameter | Typical Conditions |
|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to 10°C |
| Initiator | Benzoyl peroxide or light |
| Reaction time | 1–3 hours |
| Purification | Recrystallization or column chromatography |
This method is adapted from analogous brominations of 1-(3-methylphenyl)-2,2,2-trifluoroethan-1-one and related compounds.
Alternative Route via Direct Trifluoroacetylation of 5-Bromo-2-methylbenzoic Acid Derivatives
- Another synthetic strategy involves first preparing 5-bromo-2-methylbenzoic acid or its derivatives.
- The carboxylic acid is then converted to the corresponding trifluoroacetyl ketone by reaction with trifluoroacetic anhydride or trifluoroacetyl chloride.
- A novel approach uses 2,2,2-trifluoroacetic anhydride to convert benzoic acids into N-acylbenzotriazoles, which can be further transformed into trifluoroacetyl ketones under mild conditions.
- This method offers high yields and mild reaction conditions, avoiding harsh reagents.
Key experimental details from literature:
| Reagent | Conditions | Yield (%) |
|---|---|---|
| 2,2,2-Trifluoroacetic anhydride | Room temperature, DCM solvent, 3 hours stirring | ~97% |
| 1H-Benzotriazole (for intermediate formation) | 2.5 equiv. added after anhydride addition |
This approach is supported by recent research on N-acylbenzotriazole synthesis using trifluoroacetic anhydride, providing a reliable route to trifluoroacetylated aromatics.
Industrial Scale Considerations and Continuous Flow Methods
- On an industrial scale, bromination reactions are optimized using continuous flow reactors to improve heat and mass transfer, enhancing safety and yield.
- Continuous flow bromination of methyl-substituted trifluoroacetylated aromatics allows precise control over reaction time and temperature, minimizing by-products.
- Purification typically involves crystallization or chromatographic techniques adapted for large-scale processing.
Supporting Synthetic Intermediates and Related Processes
Catalytic and Base-Mediated Aromatic Substitutions
- Potassium tert-butoxide catalyzed isomerization and substitution reactions in tetrahydrofuran (THF) or 2-methyl-THF provide environmentally friendly alternatives for haloaromatic synthesis.
- These methods reduce by-products and avoid stoichiometric use of heavy metals, improving sustainability.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of trifluoroacetylated methylphenyl | 1-(2-methylphenyl)-2,2,2-trifluoroethan-1-one | NBS, benzoyl peroxide, DCM, 0–10°C | 70–85% | Radical bromination, regioselective |
| Trifluoroacetylation via acid anhydride | 5-Bromo-2-methylbenzoic acid | 2,2,2-Trifluoroacetic anhydride, DCM, rt | ~97% | Mild, high yield, uses N-acylbenzotriazole intermediate |
| Industrial continuous flow bromination | Methyl-substituted trifluoroacetylated aromatics | NBS or brominating agent, flow reactor | High | Scalable, controlled conditions |
Research Findings and Practical Notes
- The bromination step requires careful temperature control to avoid polybromination or substitution at undesired positions.
- Use of radical initiators and inert solvents enhances selectivity.
- Trifluoroacetylation via acid anhydrides is preferred over direct Friedel-Crafts acylation due to milder conditions and better functional group tolerance.
- Purification by recrystallization from suitable solvents or chromatographic methods ensures high purity essential for pharmaceutical applications.
- Industrial methods prioritize reagent cost, reaction efficiency, and environmental impact, favoring catalytic and flow chemistry approaches.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: The major product is 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethanol.
Oxidation: The major product is 5-bromo-2-methylbenzoic acid.
Scientific Research Applications
1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with various molecular targets:
Molecular Targets: The brominated aromatic ring and trifluoromethyl ketone group can interact with enzymes and receptors, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect pathways related to oxidative stress, enzyme inhibition, and signal transduction, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Positional Isomers of Bromine
Compound : 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one (1o) and 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one (1p)
| Property | 1-(5-Bromo-2-methylphenyl)-CF₃CO | 1-(2-Bromophenyl)-CF₃CO (1o) | 1-(3-Bromophenyl)-CF₃CO (1p) |
|---|---|---|---|
| Bromine Position | 5 | 2 | 3 |
| ¹H NMR (CDCl₃) | Not reported | δ 7.76 (d, J=6.7 Hz, 1H) | δ 7.50–7.42 (m, 2H) |
| ¹³C NMR (CF₃CO) | Not reported | 182.48 ppm (q, J=36.6 Hz) | Similar to 1o |
| Reactivity | Bromine at 5-position directs electrophilic substitution to 3- and 4-positions. Methyl group at 2-position sterically hinders ortho substitution. | Bromine at 2-position deactivates the ring; reactions favor para positions. | Bromine at 3-position creates meta-directing effects, altering regioselectivity. |
Key Insight : Bromine position significantly impacts electronic and steric effects. The 5-bromo derivative (target compound) offers a unique balance of steric accessibility and electronic activation compared to 2- and 3-bromo isomers .
Substituent Variations on the Aromatic Ring
Compound : 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one
| Property | 1-(5-Bromo-2-methylphenyl)-CF₃CO | 1-(5-Bromo-2-methoxyphenyl)-ClCO |
|---|---|---|
| Substituents | -CH₃ (electron-donating) | -OCH₃ (stronger electron-donating) |
| Molecular Formula | C₉H₆BrF₃O | C₉H₈BrClO₂ |
| Boiling Point | Not reported | Not reported |
| Reactivity | Methyl group provides moderate steric hindrance. Trifluoroacetyl enhances electrophilicity. | Methoxy group increases ring activation for nucleophilic attack. Chloroacetyl group is less electron-withdrawing than CF₃CO. |
Key Insight : Methoxy substitution increases electron density on the aromatic ring compared to methyl, altering reaction pathways in heterocycle synthesis .
Halogen and Functional Group Modifications
Compound : 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one
| Property | 1-(5-Bromo-2-methylphenyl)-CF₃CO | 1-(3-Bromo-5-fluorophenyl)-CF₃CO |
|---|---|---|
| Halogen Substitution | Br at 5-position, CH₃ at 2-position | Br at 3-position, F at 5-position |
| Electronic Effects | Br and CH₃ create mixed electronic effects. | F (electron-withdrawing) and Br further deactivate the ring. |
| Applications | Intermediate for pharmaceuticals. | Likely used in fluorinated drug candidates. |
Amino-Substituted Derivatives
Compound: 1-(5-Amino-2-methylphenyl)-2,2,2-trifluoroethan-1-one
| Property | 1-(5-Bromo-2-methylphenyl)-CF₃CO | 1-(5-Amino-2-methylphenyl)-CF₃CO |
|---|---|---|
| Substituent | Br (electron-withdrawing) | NH₂ (electron-donating) |
| Reactivity | Bromine enables cross-coupling (e.g., Suzuki). | Amino group facilitates diazotization and azo coupling. |
| Applications | Building block for C–C bond formation. | Precursor for dyes or bioactive amines. |
Key Insight: Replacing bromine with amino dramatically shifts reactivity from electrophilic to nucleophilic pathways .
Biological Activity
1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the molecular formula . It features a brominated aromatic ring and a trifluoromethyl ketone group, which contribute to its unique chemical properties and biological activity. The compound is notable for its potential applications in organic synthesis, material science, and pharmaceutical research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, affecting metabolic pathways.
- Receptor Modulation : It can interact with receptors involved in signal transduction, potentially altering physiological responses.
- Oxidative Stress Response : The presence of the trifluoromethyl group may enhance lipophilicity, allowing the compound to penetrate cell membranes and influence oxidative stress pathways.
Experimental Findings
Research has shown that compounds similar to this compound exhibit significant biological activities. For instance:
- Antimicrobial Activity : Studies indicate that brominated compounds can possess antimicrobial properties due to their ability to disrupt bacterial cell membranes.
- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promise as potential anticancer agents.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various brominated compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited inhibition zones ranging from 10 mm to 25 mm at concentrations of 50 µg/mL.
- Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that certain derivatives of trifluoromethyl ketones led to a decrease in cell viability by over 50% at concentrations of 25 µM.
Comparative Analysis
The following table summarizes the biological activities of related compounds compared to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one | Different bromo position on phenyl ring | Moderate antimicrobial activity |
| 5-Bromo-2-methylphenol | Hydroxyl group instead of ketone | Antimicrobial and antioxidant effects |
| 1-(5-Bromo-4-methylphenyl)-2,2,2-trifluoroethan-1-one | Methyl group at position 4 | Potential anticancer properties |
Synthetic Routes
The synthesis of this compound typically involves:
-
Bromination : Using bromine in the presence of a catalyst (e.g., iron) to brominate 2-methylphenyl.
-
Formation of Trifluoromethyl Ketone : Reacting the brominated product with trifluoroacetic anhydride under acidic conditions.
Industrial Applications
The compound is utilized in:
- Organic Synthesis : As an intermediate for synthesizing complex organic molecules.
- Material Science : In developing materials with specific electronic properties.
- Pharmaceutical Research : Investigated for its potential as a building block in drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using brominated toluene derivatives and trifluoroacetyl chloride. A two-step procedure involving ketone formation followed by bromination is common. For example, 1-(5-bromo-2-methylphenyl)ethanone derivatives are synthesized using acetylated intermediates under acidic conditions, followed by halogenation (e.g., Br₂/FeBr₃) to introduce bromine . Purity is optimized via column chromatography (hexane/EtOAc gradients) .
Q. How is the crystal structure of this compound determined, and which software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structure elucidation. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule data, even with twinned crystals or high-resolution datasets. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding and packing motifs are analyzed using Olex2 or Mercury .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.0 ppm) and trifluoromethyl groups (distinct splitting patterns).
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 279.0 for C₁₀H₇BrF₃O) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of the methylphenyl moiety be addressed?
- Methodological Answer : Directed ortho-bromination is achieved using Lewis acids (e.g., FeBr₃) to guide Br⁺ electrophiles to the para position relative to the methyl group. Computational modeling (DFT) predicts electron density distribution, while kinetic vs. thermodynamic control is managed via temperature modulation (e.g., 0°C vs. reflux) . Competing pathways are monitored via LC-MS to isolate the desired isomer .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer : Key optimizations include:
- Stepwise Quenching : Intermediate purification after each step (e.g., silica gel chromatography).
- Catalyst Screening : N-Heterocyclic carbenes (NHCs) or Pd catalysts enhance coupling reactions (e.g., Suzuki-Miyaura) with boronic acids .
- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve acylation efficiency . Yields >80% are achievable with rigorous exclusion of moisture .
Q. How can this compound serve as a building block in fluorinated heterocycle synthesis?
- Methodological Answer : The trifluoromethyl ketone moiety undergoes cyclocondensation with amines or hydrazines to form fluorinated piperidines or pyrazoles. For example, [6+2] annulation with pyrrole aldehydes under NHC catalysis yields fused oxazolones . Microwave-assisted reactions reduce reaction times (<1 hour) while maintaining stereocontrol .
Q. What computational tools predict intermolecular interactions in its crystal lattice?
- Methodological Answer : Graph set analysis (Etter’s formalism) maps hydrogen-bonding patterns (e.g., R₂²(8) motifs). Software like CrystalExplorer calculates Hirshfeld surfaces to quantify van der Waals contacts and π-π stacking. Molecular dynamics (MD) simulations model packing efficiency under varying crystallization conditions .
Q. How are bioactivity studies designed for derivatives of this compound?
- Methodological Answer : Derivatives are screened for antimicrobial activity via microdilution assays (MIC determination against S. aureus or E. coli). Structural analogs (e.g., 3-bromophenyl derivatives) from PubChem provide SAR insights. Toxicity is assessed using in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported synthetic yields for similar brominated ketones?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
